molecular formula C19H14O5 B11408378 2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl- CAS No. 89152-15-8

2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl-

Cat. No.: B11408378
CAS No.: 89152-15-8
M. Wt: 322.3 g/mol
InChI Key: DODFXUYTPMXGSV-UHFFFAOYSA-N
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Description

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with acetyl, methyl, and benzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzoate group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acyl chlorides and anhydrides in the presence of bases like pyridine or triethylamine are typical reagents.

Major Products

The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to various pharmacological effects. It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

89152-15-8

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) benzoate

InChI

InChI=1S/C19H14O5/c1-11-10-16(21)24-18-14(11)8-9-15(17(18)12(2)20)23-19(22)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DODFXUYTPMXGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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